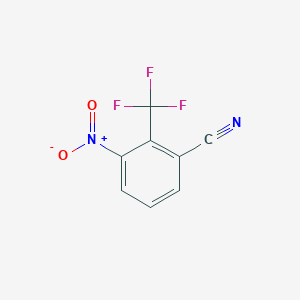

3-Nitro-2-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

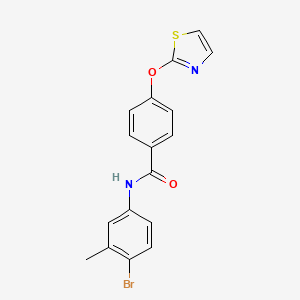

“3-Nitro-2-(trifluoromethyl)benzonitrile” is an organic compound with the molecular formula C8H3F3N2O2 . It has a molecular weight of 216.12 .

Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a nitro group (-NO2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) .Applications De Recherche Scientifique

Antiferromagnetic Exchange Interaction in Molecular Systems

Studies have explored the synthesis and properties of compounds related to 3-Nitro-2-(trifluoromethyl)benzonitrile, such as nitroxide-based radicals, to understand their antiferromagnetic interactions. For instance, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was aimed at studying the exchange interaction among spins placed in a triangular configuration, providing insights into molecular magnetism and potential applications in quantum computing and magnetic materials (Fujita et al., 1996).

Catalysis and Chemical Synthesis

The compound and its derivatives have been used in catalysis and organic synthesis. Research on the regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts has shown efficient pathways to synthesize nitrobenzonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Smith et al., 2010).

Corrosion Inhibition

Benzonitrile derivatives, including those related to 3-Nitro-2-(trifluoromethyl)benzonitrile, have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies contribute to the development of more effective corrosion inhibitors for industrial applications, highlighting the importance of chemical modifications in enhancing performance (Chaouiki et al., 2018).

Photocatalytic Applications

The photocatalytic properties of materials can be enhanced by incorporating benzene-substituted compounds, including 3-Nitro-2-(trifluoromethyl)benzonitrile derivatives. Such studies offer insights into designing more efficient photocatalysts for applications in environmental remediation and solar energy conversion (Zhao et al., 2019).

Environmental Chemistry

Research into the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions provides a better understanding of the environmental fate of aromatic compounds. This research is crucial for assessing the environmental impact of nitroaromatic pollutants and developing strategies for water treatment and pollution control (Vione et al., 2004).

Propriétés

IUPAC Name |

3-nitro-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRYAULYRGLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-(trifluoromethyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2769201.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)